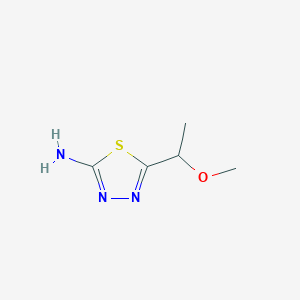![molecular formula C14H20Cl3NO2S B2566623 (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine CAS No. 1246821-31-7](/img/structure/B2566623.png)
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine, also known as TMTD, is a chemical compound that has been extensively studied for its potential use in scientific research. TMTD is a sulfonamide compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to inhibit the activity of a range of enzymes and proteins, including carbonic anhydrase and cytochrome P450 enzymes. It has also been found to interact with various receptors in the body, including the GABA-A receptor and the TRPV1 receptor. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the disruption of various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the disruption of cellular signaling pathways. It has also been found to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine in scientific research is its versatility and broad range of applications. It can be used to study a variety of biological systems and processes, and has been found to be effective in a range of experimental models. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Researchers must take care to use appropriate safety measures and to carefully monitor the effects of this compound on experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving (1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine. One area of interest is the development of new drugs and compounds based on the structure and properties of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesemethoden
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine can be synthesized using a variety of methods, including the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and conditions, but the overall process involves the formation of a sulfonamide bond between the two molecules.
Wissenschaftliche Forschungsanwendungen
(1,1,3,3-Tetramethylbutyl)[(2,3,4-trichlorophenyl)sulfonyl]amine has been found to have a range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a tool to study the function of various enzymes and proteins, as well as to investigate the mechanisms of action of different drugs and compounds. This compound has also been used to study the effects of various environmental toxins on biological systems.
Eigenschaften
IUPAC Name |
2,3,4-trichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)10-7-6-9(15)11(16)12(10)17/h6-7,18H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMVPUIQKAJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2566544.png)
![2-bromo-N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-5-fluoropyridine-4-carboxamide](/img/structure/B2566546.png)
![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566547.png)
![3-(4-Chlorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2566548.png)
![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)



![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)
![4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2566562.png)
![N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2566563.png)